
N-Phenylhydroxylamine
Overview
Description
N-Phenylhydroxylamine, also known as N-hydroxyaniline, is an organic compound with the chemical formula C₆H₇NO. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an aniline ring, making it a member of the hydroxylamine family .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylhydroxylamine can be synthesized through the reduction of nitrobenzene. One common method involves the use of zinc dust in the presence of ammonium chloride. The reaction is carried out in an aqueous medium, and the temperature is maintained at 60-65°C . Another method involves the catalytic transfer hydrogenation of nitrobenzene using hydrazine as a hydrogen source over a rhodium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic reduction of nitrobenzene. Various catalysts, such as platinum, gold, and palladium, have been employed to enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: N-Phenylhydroxylamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to nitrosobenzene using dichromate.
Reduction: It can be reduced to aniline using various reducing agents.
Substitution: It reacts with aldehydes to form nitrones, such as diphenylnitrone, through condensation reactions.
Major Products:
Oxidation: Nitrosobenzene
Reduction: Aniline
Substitution: Diphenylnitrone
Scientific Research Applications
Chemical Synthesis
N-PHA as a Reductant:
N-Phenylhydroxylamine is primarily recognized for its role in the catalytic reduction of aromatic nitro compounds to amines. This transformation is crucial in the synthesis of pharmaceuticals and agrochemicals. For example, N-PHA is an intermediate in the production of acetaminophen (paracetamol), with production levels reaching approximately 176.8 kilotons in 2020 .
Synthetic Pathways:
N-PHA can serve as a starting material for various synthetic routes, including:
- 2-Alkylindoles : Synthesized by treating N-PHA with aliphatic terminal alkynes using gold catalysts via sequential rearrangements .
- Isoxazolidines : Formed through reactions with aldehydes and α,β-unsaturated aldehydes in a one-pot catalytic process .
- Tetrahydro-1,2-oxazines : Produced via dipolar cycloaddition reactions with aldehydes .
Biological Applications
Toxicology and Metabolism:
Research indicates that N-PHA plays a significant role in the metabolism of aniline and its associated toxicity. In animal studies, N-PHA has been shown to induce oxidative stress and splenic toxicity, evidenced by dose-dependent increases in methemoglobin levels and splenic lipid peroxidation . The compound's effects on biological systems highlight its potential as both a toxic agent and a metabolic intermediate.
Proteomic Studies:
Recent proteomic analyses have demonstrated that N-PHA can modify proteins through adduction reactions, particularly with thiol-containing residues. These modifications have implications for understanding the biochemical pathways affected by aniline metabolism and the resultant oxidative stress .
Industrial Applications
Catalysis:
N-PHA has been explored as a catalyst or co-catalyst in various reactions, particularly those involving hydrogenation processes. Its ability to facilitate selective reductions makes it valuable in industrial settings where precise control over reaction outcomes is necessary .
Environmental Chemistry:
In environmental applications, N-PHA has been utilized in chromatographic techniques for the extraction of technology-critical elements from environmental samples. This highlights its utility beyond traditional chemical applications and into areas such as environmental monitoring and remediation .
Case Study 1: Acetaminophen Synthesis
A detailed study demonstrated the efficiency of N-PHA in the synthesis of acetaminophen from nitrobenzene through selective hydrogenation. The optimization of reaction conditions led to high yields of N-PHA, which were subsequently converted into acetaminophen with minimal side products.
Case Study 2: Toxicological Impact on Spleen
In a controlled experiment involving Sprague-Dawley rats, varying doses of N-PHA were administered to assess its toxicological impact on spleen morphology and function. Results indicated significant dose-dependent effects on spleen weight and oxidative stress markers, underscoring the compound's potential health risks when metabolized from aniline .
Mechanism of Action
The mechanism of action of N-Phenylhydroxylamine involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. In biological systems, it can participate in oxidative stress pathways by generating reactive oxygen species .
Comparison with Similar Compounds
N-Phenylhydroxylamine is unique due to its specific structure and reactivity. Similar compounds include:
Hydroxylamine: Lacks the phenyl group and has different reactivity.
Nitrosobenzene: An oxidation product of this compound.
Aniline: A reduction product of this compound.
This compound stands out due to its versatility in various chemical reactions and its importance as an intermediate in the synthesis of numerous valuable compounds.
Biological Activity
N-Phenylhydroxylamine (N-PHA), a member of the hydroxylamine family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of N-PHA, including its antimicrobial properties, mechanisms of action, and notable case studies.
This compound is known for its role as a nucleophile in various chemical reactions, particularly in the Bamberger rearrangement, where it converts to p-aminophenol under acidic conditions. This reaction pathway is significant as it illustrates the compound's reactivity and potential applications in synthesizing biologically active molecules .
Property | Value |
---|---|
Molecular Formula | C6H7NO |
Molecular Weight | 111.13 g/mol |
Melting Point | 24 °C |
Solubility | Soluble in water |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-PHA and its derivatives. A study published in 2021 reported that N-phenyl-N-nitroso hydroxylamine (cupferron) exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL . This suggests that N-PHA could be a promising lead compound in the development of new antibiotics amid rising antimicrobial resistance.
Case Studies
- Antimicrobial Efficacy : In a study examining the antibacterial effects of N-PHA derivatives, researchers found that these compounds showed potent activity against various pathogenic bacteria. The lead compound demonstrated excellent drug-likeness properties, indicating its potential for further development into therapeutic agents .
- Toxicity Assessments : Toxicity studies on N-PHA derivatives indicated minimal adverse effects on healthy cell lines, supporting its safety profile for potential pharmaceutical applications . This aspect is crucial when considering new compounds for drug development.
- Molecular Docking Studies : Molecular docking studies have provided insights into the binding modes of N-PHA with bacterial targets. These studies correlate well with in vitro findings, reinforcing the compound's potential as an antimicrobial agent .
Research Findings
The biological activity of N-PHA extends beyond antimicrobial properties. Its role in chemical synthesis and potential applications in materials science have been explored extensively. For instance, N-PHA can be polymerized to create electroactive materials suitable for various applications, including coatings and sensors .
Q & A
Q. Synthesis and Optimization
Basic: What are the most common synthetic routes for N-phenylhydroxylamine, and how do reaction conditions influence yield? this compound is primarily synthesized via catalytic hydrogenation of nitrobenzene. For example, Pt-based catalysts under ambient H₂ pressure yield this compound as an intermediate in nitrobenzene-to-aniline reduction, with yields dependent on solvent polarity and catalyst choice . Key factors include pH (acidic conditions favor stability) and exclusion of oxygen to suppress condensation pathways (e.g., azoxybenzene formation) .
Advanced: How can selective synthesis of this compound be optimized to avoid over-reduction to aniline? Selectivity is achieved through solvent-dependent catalysis. For instance, AuNPs immobilized on phosphino-modified ionic liquid supports in polar aprotic solvents (e.g., THF) achieve >97% selectivity for this compound by suppressing condensation. PEG-modified catalysts further enhance hydrophilicity, reducing reaction times to 40 minutes . Mechanistic studies suggest solvent polarity modulates electron transfer, favoring four-electron reduction to this compound over six-electron pathways to aniline .
Q. Analytical Characterization
Basic: What analytical techniques are essential for characterizing this compound? Standard methods include:
- Melting point analysis (83–84°C) .
- ¹H-NMR spectroscopy to confirm intermediate formation (e.g., δ 6.8–7.4 ppm for aromatic protons) .
- Cyclic voltammetry to track redox behavior, with reversible oxidation to nitrosobenzene at +0.21 V .
Advanced: How can in situ electrochemical methods resolve kinetic ambiguities in this compound formation? Real-time cyclic voltammetry coupled with NMR monitoring reveals that this compound accumulates transiently during nitrobenzene reduction. Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance, linking catalyst surface properties to intermediate stability .
Q. Stability and Degradation
Basic: What are the storage requirements for this compound? Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidative degradation. Instability arises from autoxidation to nitrosobenzene and dimerization under light or heat .
Advanced: What mechanistic insights explain this compound’s degradation pathways? Protonation at the oxygen atom (O-protonation) generates a nitrenium ion, which reacts with nucleophiles (e.g., H₂O) to form 4-aminophenol via the Bamberger rearrangement. Computational studies (ACD/ToxSuite) predict decomposition kinetics, with half-lives <24 hours in aqueous media .
Q. Mechanistic Studies
Advanced: How do competing reduction pathways (direct vs. condensation) influence this compound’s role in nitroarene transformations? In Pt-catalyzed systems, this compound accumulation indicates the rate-determining step is its reduction to aniline. Conversely, strong bases (e.g., NaOH) promote condensation with nitrosobenzene to azoxyarenes. Solvent polarity (e.g., CO₂/H₂O systems) shifts equilibrium toward direct reduction .
Q. Applications in Organic Synthesis
Advanced: How does this compound enable green synthesis of p-aminophenol? In CO₂/H₂O biphasic systems, this compound undergoes acid-catalyzed Bamberger rearrangement to p-aminophenol with 85% yield. Photocatalytic systems (e.g., hydroxyl-modified carbon nitride) achieve selective hydrogenation under visible light, avoiding hazardous reagents .
Q. Data Contradictions
Advanced: Why do reported yields for nitrobenzene-to-N-phenylhydroxylamine synthesis vary (e.g., 4% vs. 95%)? Discrepancies arise from catalyst type (AuNPs vs. Pt), solvent (THF vs. H₂O), and oxygen exclusion. For example, aerobic conditions favor azoxybenzene formation, reducing this compound yields to <5% .
Q. Safety and Toxicity
Basic: What safety protocols are critical for handling this compound? Use PPE (gloves, goggles) and work in fume hoods. Toxicity (H301: Toxic if swallowed) necessitates spill containment with inert adsorbents. Degradation products (e.g., nitrosobenzene) require separate hazard assessments .
Q. Biochemical Transformations
Advanced: How do microbial systems metabolize this compound? Pseudomonas putida 2NP8 oxidizes this compound to nitrophenol via hydroxylaminobenzene intermediates. Enzymatic pathways (e.g., hydrolases) offer biocatalytic routes for amine synthesis .
Properties
IUPAC Name |
N-phenylhydroxylamine | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-7-6-4-2-1-3-5-6/h1-5,7-8H | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRZKMFTZCFYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Record name | N-PHENYLHYDROXYLAMINE | |
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DSSTOX Substance ID |
DTXSID3025889 | |
Record name | N-Phenylhydroxylamine | |
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Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-phenylhydroxylamine appears as tan to brown crystals. (NTP, 1992), Solid; [Merck Index] Tan to brown solid; [CAMEO] | |
Record name | N-PHENYLHYDROXYLAMINE | |
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Record name | N-Phenylhydroxylamine | |
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Solubility |
Soluble in hot water (NTP, 1992), VERY SOL IN CHLOROFORM; INSOL IN PETROLEUM ETHER; FREELY SOL IN ALCOHOL, CARBON DISULFIDE, DIL MINERAL ACID, ETHER, HOT BENZENE, ACETIC ACID | |
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Vapor Pressure |
0.00795 [mmHg] | |
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Color/Form |
NEEDLES FROM SATURATED SODIUM CHLORIDE SOLN, NEEDLES FROM WATER, BENZENE OR PETROLEUM ETHER SOLN | |
CAS No. |
100-65-2 | |
Record name | N-PHENYLHYDROXYLAMINE | |
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Melting Point |
181 to 183 °F (NTP, 1992), 82 °C | |
Record name | N-PHENYLHYDROXYLAMINE | |
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